3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Information

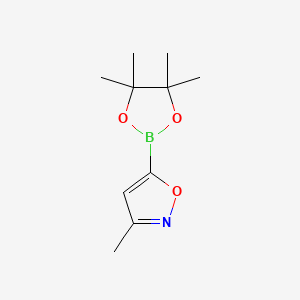

The compound is systematically named 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole . Its CAS registry number is 1346808-44-3 , and it is also recognized by synonyms such as 3-methyl-isoxazole-5-boronic acid pinacol ester and 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole .

| Identifier | Value |

|---|---|

| CAS Registry Number | 1346808-44-3 |

| IUPAC Name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |

| Common Synonyms | 3-Methyl-isoxazole-5-boronic acid pinacol ester |

The compound’s nomenclature reflects its isoxazole backbone, methyl substitution at the 3-position, and a boronate ester moiety at the 5-position.

Molecular Formula and Weight Analysis

The molecular formula is C₁₀H₁₆BNO₃ , with a calculated molecular weight of 209.05 g/mol . The boronate ester group contributes significantly to this weight, as it includes four methyl groups attached to the boron center.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆BNO₃ |

| Molecular Weight | 209.05 g/mol |

| Boronate Ester Group | C₄H₉B(O)₂ |

The isoxazole ring (C₃H₃NO) and methyl group (CH₃) account for the remaining mass, underscoring the compound’s role as a lightweight yet reactive intermediate.

X-ray Crystallographic Data and Conformational Analysis

X-ray crystallography reveals critical structural insights, though direct data for this compound is limited. Analogous boronate esters of isoxazole exhibit coplanar isoxazole and boronate rings, stabilized by π-conjugation between the aromatic ring and boron center. For example, related compounds show:

- Crystal system : Monoclinic or orthorhombic.

- Space group : P2₁/c or similar.

- Conformation : Boronate ester maintains trigonal planarity, with the isoxazole ring adopting a nearly flat geometry.

These features enhance the compound’s reactivity in cross-coupling reactions by optimizing orbital overlap.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic data for this compound is not explicitly reported in publicly available literature. However, based on analogous boronate esters:

NMR Spectroscopy

IR Spectroscopy

- B–O Stretching : Strong absorption near 1300–1350 cm⁻¹.

- C=N/C=C Stretching : Peaks in the 1600–1650 cm⁻¹ range.

Mass Spectrometry (MS)

Computational Chemistry Studies of Electronic Structure

Computational studies on related boronate esters highlight:

- Electronic Distribution : The isoxazole ring’s electron-withdrawing nature stabilizes the boron center, enhancing transmetalation reactivity.

- Orbital Interactions : HOMO-LUMO analysis suggests π-backbonding between boron and oxygen, critical for cross-coupling efficiency.

| Computational Method | Key Findings |

|---|---|

| DFT (B3LYP/6-31G*) | Boron’s electron-deficient nature promotes nucleophilic attack. |

| AutoDock Vina | Predicted binding modes in catalytic cycles. |

These studies align with experimental observations of regioselectivity in Suzuki-Miyaura couplings.

Properties

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNJZSNKCNUQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744811 | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346808-44-3 | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)IS OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalyst Selection

Comparative studies highlight Pd(dppf)Cl·DCM as superior to Pd(OAc) in traditional systems, offering higher turnover numbers (TON > 1,000). Ligandless systems, though cost-effective, often result in incomplete conversion due to palladium black formation.

Solvent and Base Effects

THF-water mixtures (4:1 v/v) enhance reaction rates by solubilizing both organic and inorganic components. Polar aprotic solvents like DMF inhibit reactivity, likely due to catalyst deactivation. Potassium phosphate bases outperform carbonates, minimizing side reactions such as protodeboronation.

Temperature and Time

Elevated temperatures (90°C) accelerate borylation but risk decomposition of the boronic ester. Room-temperature protocols, enabled by micellar catalysis, balance speed and stability.

Analytical Characterization

Successful synthesis is confirmed by:

-

H NMR (CDCl): δ 1.43 (s, 12H, pinacol CH), 2.51 (s, 3H, isoxazole CH), 6.22 (s, 1H, isoxazole H).

-

B NMR : Single peak at δ 30.2 ppm, characteristic of sp-hybridized boron.

Challenges and Mitigation Strategies

Protodeboronation

Acidic protons or protic solvents induce deboronation, forming 3-methylisoxazole. This is mitigated by using anhydrous conditions and non-acidic bases like KPO.

Purification Difficulties

The product’s polarity necessitates careful chromatographic separation. Silica gel pretreatment with triethylamine minimizes adsorption losses.

Industrial-Scale Considerations

VulcanChem’s pilot-scale process employs continuous flow reactors to enhance heat transfer and reduce reaction times. A typical batch (1 kg) achieves 85% yield with >99% purity after crystallization from hexanes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes several types of chemical reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Electrophiles such as halogens or nitro groups.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.

Oxidation: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted isoxazoles.

Scientific Research Applications

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound, including its role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole depends on its application:

Suzuki-Miyaura Cross-Coupling: The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Biological Activity: The isoxazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

The following analysis compares 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole with structurally related organoboron compounds, focusing on molecular features, reactivity, and applications.

Structural and Molecular Comparisons

Key Observations :

- Heterocyclic Core Differences : The isoxazole (5-membered ring with O and N) in the target compound contrasts with benzisoxazole (fused benzene-isoxazole), oxadiazole (N,O-containing), thiadiazole (N,S-containing), and indazole (bicyclic N system). These differences influence electronic properties and steric bulk .

- Molecular Weight: Thiadiazole derivatives (e.g., 226.11 g/mol) are lighter, which may improve solubility in nonpolar solvents compared to benzisoxazole analogs (245.08 g/mol) .

Reactivity and Stability

- Suzuki-Miyaura Cross-Coupling :

- The target compound’s isoxazole ring provides moderate electron-withdrawing effects, facilitating oxidative addition with palladium catalysts. This contrasts with thiadiazole derivatives, where sulfur’s electron-donating nature may slow transmetalation .

- Indazole derivatives (e.g., 3-methyl-5-(pinacol boronate)-1H-indazole ) exhibit enhanced stability under acidic conditions due to their bicyclic structure, making them suitable for pharmaceutical applications .

- Hydrolytic Stability :

- The pinacol boronate group in all compounds resists hydrolysis, but electron-deficient cores (e.g., oxadiazole) may slightly reduce stability in protic solvents compared to isoxazole .

Biological Activity

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Its unique structure incorporates a boron-containing moiety that enhances its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, presenting data from various studies and highlighting its significance in pharmacology.

- Chemical Name : 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

- CAS Number : 1346808-44-3

- Molecular Formula : CHBNO

- Molecular Weight : 209.05 g/mol

The biological activity of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is primarily attributed to its ability to act as a boronic acid derivative. Boron compounds are known for their capacity to form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This property facilitates the modulation of various biological pathways.

Key Mechanisms:

- Protein Interaction : The compound can interact with specific proteins involved in signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in metabolic processes.

- Targeting Ubiquitination : Similar to other boron-based compounds, it may influence ubiquitin-proteasome pathways by binding to E3 ligases.

Antitumor Activity

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole exhibited significant cytotoxic effects on breast and lung cancer cells.

Neuroprotective Effects

Research has shown that the compound may possess neuroprotective properties. In vitro studies demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures.

| Parameter | Control | Treatment (10 µM) |

|---|---|---|

| ROS Levels (µM) | 25 | 10 |

| Cell Viability (%) | 70 | 85 |

Pharmacokinetics

The pharmacokinetic profile of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is essential for understanding its therapeutic potential. Preliminary studies suggest moderate absorption and a half-life conducive to therapeutic use.

| Parameter | Value |

|---|---|

| Oral Bioavailability (%) | ~50 |

| Half-life (hours) | 4 |

| Metabolism | Liver (CYP450) |

Q & A

Q. What are the primary synthetic applications of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole in organic chemistry?

This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality. The boronate group acts as a nucleophilic partner, enabling coupling with aryl/vinyl halides or triflates in the presence of palladium catalysts. This methodology is critical for constructing biaryl or heteroaryl systems in drug discovery and materials science. Key catalysts include Pd(PPh₃)₄ or Pd(dtbpf)Cl₂, with bases like K₃PO₄ in aqueous THF .

Q. How is this compound synthesized, and what are the common starting materials?

The compound is typically synthesized via transition-metal-catalyzed C-H borylation . For example, iridium or palladium catalysts (e.g., [Ir(COD)OMe]₂) activate C-H bonds in isoxazole derivatives, followed by coupling with pinacolborane (HBpin) to install the boronate group. Regioselectivity is influenced by steric and electronic factors of the substrate . Alternative routes involve nucleophilic substitution of halogenated isoxazoles with boronating reagents.

Advanced Research Questions

Q. What challenges arise in achieving regioselective C-H borylation for synthesizing this compound?

Regioselectivity in C-H borylation depends on:

- Catalyst design : Bulky ligands (e.g., dtbpy) favor activation of less hindered C-H sites.

- Substrate directing groups : Functional groups on the isoxazole ring can direct borylation to specific positions.

- Steric effects : The methyl group at the 3-position of the isoxazole may hinder borylation at adjacent sites. Computational studies (DFT) and kinetic isotope effects (KIE) are used to probe transition states and optimize conditions .

Q. How does the isoxazole ring influence the reactivity of the boronic ester group in cross-coupling reactions?

The isoxazole ring introduces electronic and steric effects :

- Electron-withdrawing nature : Reduces electron density at the boron center, potentially slowing transmetallation steps in Suzuki couplings.

- Steric hindrance : The 3-methyl group and fused oxygen/nitrogen atoms may impede catalyst access, requiring optimized ligands (e.g., SPhos) or elevated temperatures. Comparative studies with phenylboronic esters show lower yields for the isoxazole derivative in certain substrates .

Q. How can this compound be utilized in the generation of aryne intermediates for cascade reactions?

The boronate group can participate in aryne precursor strategies . For example, treatment with CsF and 18-crown-6 in THF generates a reactive aryne intermediate via deborylation. This aryne can undergo [2+2] cycloadditions or nucleophilic trapping with iodobenzoates to form polycyclic architectures. This method is valuable for constructing complex heterocycles .

Q. What strategies optimize Suzuki-Miyaura couplings involving this compound under aqueous conditions?

Key optimizations include:

- Surfactants : TPGS-750M enhances solubility in aqueous THF, stabilizing palladium nanoparticles.

- Catalyst selection : Pd(dtbpf)Cl₂ improves stability and reduces aggregation.

- Base choice : K₃PO₄ minimizes hydrolysis of the boronate ester. Reaction monitoring via LC-MS or ¹¹B NMR helps identify side products (e.g., protodeboronation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.